molecular formula C13H10BNO5 B8295498 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid

6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid

Cat. No.: B8295498
M. Wt: 271.03 g/mol
InChI Key: WVARFNLPFXGESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Properties

Molecular Formula

C13H10BNO5

Molecular Weight

271.03 g/mol

IUPAC Name

6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10BNO5/c16-13(17)8-1-4-12(15-6-8)20-10-2-3-11-9(5-10)7-19-14(11)18/h1-6,18H,7H2,(H,16,17)

InChI Key

WVARFNLPFXGESG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title bis-acid compound was prepared by hydrolysis of the corresponding carboxylic acid ethyl ester. Ethyl 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)nicotinate (2.99 g, 10 mmol) was dissolved in freshly opened THF (100 mL), and 1N NaOH (38 mL) was added. The mixture was stirred at room temperature under N2 overnight. Then 6N HCl (6.5 mL) was added, rotary evaporated to remove THF, filtered and washed with water and then hexane. The solid was dried overnight under high vacuum to afford the title bis-acid compound (2.57 g, 9.48 mmol, yield 94.8%) as a slightly brown solid.
[Compound]
Name
carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethyl 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)nicotinate
Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
94.8%

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